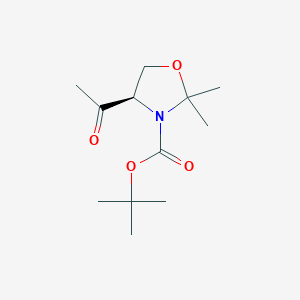

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Description

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (CAS: 433683-01-3) is a chiral oxazolidine derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol . It features a tert-butyl carbamate group, a 2,2-dimethyloxazolidine ring, and an acetyl substituent at the 4-position. This compound is widely used as a building block in organic synthesis, particularly for preparing natural product-like macrocycles and pharmaceutical intermediates . Its stereochemistry (R-configuration) is critical for enantioselective reactions, enabling precise control over downstream products in asymmetric synthesis .

Key physical properties include:

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4R)-4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQVSYPZVGBHL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156973 | |

| Record name | 1,1-Dimethylethyl (4R)-4-acetyl-2,2-dimethyl-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167102-63-8 | |

| Record name | 1,1-Dimethylethyl (4R)-4-acetyl-2,2-dimethyl-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167102-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4R)-4-acetyl-2,2-dimethyl-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acetoacetate and 2,2-dimethyloxazolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is utilized in the development of pharmaceutical compounds due to its ability to serve as a chiral building block. Its oxazolidine structure is particularly relevant in synthesizing biologically active molecules.

Case Study :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, highlighting the compound's potential in drug development.

Organic Synthesis

The compound is an important intermediate in organic synthesis, particularly in creating complex molecules with stereochemical specificity.

Data Table: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Chiral Synthesis | Used as a chiral auxiliary to control stereochemistry in reactions. |

| Formation of Oxazolidines | Acts as a precursor for synthesizing various oxazolidine derivatives. |

| Pharmaceutical Intermediates | Serves as a key intermediate in the synthesis of pharmaceuticals. |

Material Science

Recent research indicates potential applications in material science, where this compound can be used to modify polymer properties or develop new materials with specific functionalities.

Case Study :

A study explored the incorporation of this compound into polymer matrices, which resulted in enhanced thermal stability and mechanical properties. The findings suggest its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism by which (R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is part of a broader family of oxazolidine derivatives. Below is a comparative analysis with structurally related compounds:

Stability and Handling

Biological Activity

(R)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (CAS No. 167102-63-8) is a chiral oxazolidine derivative with a molecular formula of CHNO and a molecular weight of 243.30 g/mol. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and biological activity.

Chemical Structure and Properties

The compound features several functional groups, including:

- Tert-butyl group : Enhances lipophilicity.

- Acetyl group : Contributes to reactivity.

- Oxazolidine ring : Imparts stability and potential biological activity.

Antimicrobial Properties

Research indicates that oxazolidine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant activity against various bacterial strains, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of specific enzymes. For instance, studies on related oxazolidine compounds have shown inhibitory effects on enzymes involved in metabolic pathways, indicating that this compound may have applications in drug development targeting metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves the use of chiral starting materials or catalysts to ensure the formation of the desired enantiomer. The compound can serve as a precursor for synthesizing more complex molecules, including heterocycles such as pyrrolidines and piperidines, which are often found in pharmaceuticals .

Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated a series of oxazolidine derivatives for their antimicrobial activity. The findings suggested that compounds with structural similarities to this compound exhibited potent activity against Gram-positive bacteria, highlighting the potential for this compound in antibiotic development .

- Enzyme Inhibition Studies :

Q & A

What are the key synthetic routes for preparing (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate?

Answer:

The compound is typically synthesized via stereoselective modifications of the (R)-Garner aldehyde, a chiral oxazolidine precursor. A common approach involves:

- Grignard Addition : Reacting (R)-Garner aldehyde with vinyl magnesium bromide at low temperatures (−75°C) in anhydrous THF to introduce the acetyl group while preserving stereochemistry .

- Protection/Deprotection Strategies : Using tert-butyloxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses .

- Purification : Radial chromatography with silica and gradient elution (e.g., ethyl acetate/hexane) to isolate diastereomers, achieving yields of ~49–85% .

How can diastereoselectivity be optimized during synthesis?

Answer:

Diastereoselectivity depends on:

- Temperature Control : Maintaining sub-−70°C during Grignard additions to minimize side reactions .

- Catalytic Systems : Using chiral auxiliaries (e.g., oxazolidine rings) to enforce stereochemical outcomes .

- Chromatographic Resolution : Separating diastereomers via radial chromatography with optimized solvent gradients (e.g., 25–100% ethyl acetate in hexane) .

Example: A 6:1 diastereomeric ratio was achieved for (S)-tert-butyl 4-((R)-1-hydroxyallyl) derivatives, with radial chromatography isolating the major product .

What characterization techniques are critical for confirming structure and purity?

Answer:

- NMR Spectroscopy : H and C NMR (e.g., δ 154.2 ppm for carbonyl groups) confirm stereochemistry and functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNONa: calcd. 346.1631, found 346.1634) .

- TLC Monitoring : Silica plates with UV visualization or ninhydrin staining to track reaction progress and purity .

How is cytotoxic activity evaluated in cancer cell lines using this compound?

Answer:

- MTT Assays : Measure cell viability via mitochondrial reductase activity in leukemia cells (e.g., IC determination) .

- Mechanistic Studies : Flow cytometry for apoptosis markers (Annexin V/PI staining) and caspase-3 activation using fluorogenic substrates (Z-DEVD-AMC) .

Example: Enantiomers of related oxazolidines showed differential cytotoxicity, highlighting stereochemistry's role in bioactivity .

How can this compound be modified for fluorogenic enzyme substrate design?

Answer:

- Umbelliferone Coupling : React mesylated intermediates with umbelliferone cesium salt to introduce fluorescence (e.g., for ceramidase assays) .

- High-Throughput Screening (HTS) : Optimize synthetic routes (e.g., reducing steps from 7 to 5) to generate substrates for enzyme inhibition studies .

Example: A fluorogenic ceramide analog enabled HTS of ceramidase inhibitors with a 4-fold yield improvement .

What role does this compound play in sphingolipid metabolism research?

Answer:

- Ceramide Analog Synthesis : Used to study ceramidase and dihydroceramide desaturase (Des1) activity. Modifications (e.g., ketone groups) mimic natural sphingolipids .

- Isotopic Labeling : Deuterated derivatives (e.g., d-3-ketosphinganine) track metabolic pathways via HRMS and NMR .

How are diastereomers resolved during synthesis?

Answer:

- Radial Chromatography : Silica-based separation with stepwise solvent gradients (e.g., 0–15% ethyl acetate in hexane) .

- Chiral Stationary Phases : Use HPLC with chiral columns for enantiomer separation .

Example: Compound 4-b was isolated as a single diastereomer (54% yield) after radial chromatography .

What strategies incorporate isotopic labels for metabolic studies?

Answer:

- Deuterated Reagents : React (R)-Garner aldehyde with deuterated Grignard reagents (e.g., CDMgBr) .

- Oxidative Labeling : Pyridinium dichromate oxidizes hydroxyl groups to ketones while retaining isotopic labels .

Example: d-3-ketosphinganine was synthesized for tracking sphingolipid flux in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.